molecular formula C4H6N4S2 B8310163 Methyl N'-1,3,4-thiadiazol-2-ylcarbamimidothioate CAS No. 107645-88-5

Methyl N'-1,3,4-thiadiazol-2-ylcarbamimidothioate

Cat. No. B8310163
M. Wt: 174.3 g/mol
InChI Key: AURPCPQVHMFLJN-UHFFFAOYSA-N
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Patent
US05093324

Procedure details

A mixture of 4.8 g of 1,3,4-thiadiazol-2-ylthiourea (from Example 1B) in 45 ml of lN sodium hydroxide, 15 ml of ethanol and 4 ml of methyl iodide was heated at 40° C for ten minutes. The mixture was acidified by adding 50 ml of lN hydrochloric acid. The reaction mixture was concentrated by evaporation under reduced pressure. The precipitated solid was collected by filtration and dried to give 3.02 g of N'-1,3,4-thiadiazol-2-ylcarbamimidothioic acid, methyl ester. m.p. 116-117° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:7]([NH2:9])=[S:8].Cl.[CH2:11](O)C>[OH-].[Na+].CI>[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[N:6]=[C:7]([S:8][CH3:11])[NH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
S1C(=NN=C1)NC(=S)N
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
45 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CI
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by evaporation under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)N=C(N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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